MC-Val-Cit-OH
Overview
Description
MC-Val-Cit-OH, also known as Valine-Citrulline, is a dipeptide compound widely used in the field of antibody-drug conjugates (ADCs). It serves as a cleavable linker that connects the cytotoxic drug to the antibody, allowing for targeted delivery of the drug to cancer cells. The Valine-Citrulline linker is designed to be cleaved by specific enzymes within the tumor microenvironment, ensuring the release of the drug at the desired site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-OH involves the coupling of valine and citrulline through peptide bond formation. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected valine and citrulline are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the coupling reaction, the protecting groups are removed to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
MC-Val-Cit-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond between valine and citrulline can be hydrolyzed under acidic or basic conditions, leading to the formation of the individual amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the citrulline residue, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Reagents such as acyl chlorides or anhydrides for acylation reactions.
Major Products Formed
Hydrolysis: Valine and citrulline.
Oxidation: Oxidized derivatives of citrulline.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
MC-Val-Cit-OH has a wide range of applications in scientific research, particularly in the development of ADCs. Some of its key applications include:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein-protein interactions.
Medicine: Integral component of ADCs used in cancer therapy, allowing for targeted delivery of cytotoxic drugs to cancer cells.
Industry: Utilized in the production of peptide-based drugs and diagnostic agents
Mechanism of Action
The mechanism of action of MC-Val-Cit-OH in ADCs involves its cleavage by specific enzymes, such as cathepsin B, within the tumor microenvironment. Upon cleavage, the cytotoxic drug is released from the antibody, allowing it to exert its therapeutic effects on the cancer cells. The Valine-Citrulline linker ensures that the drug is released specifically at the tumor site, minimizing off-target effects and enhancing the therapeutic index of the ADC .
Comparison with Similar Compounds
MC-Val-Cit-OH is often compared with other cleavable linkers used in ADCs, such as:
MC-Val-Ala-OH: Similar to this compound but with alanine instead of citrulline. It has different cleavage properties and stability.
MC-Val-Lys-OH: Contains lysine instead of citrulline, offering different enzymatic cleavage profiles.
MC-Val-Gly-OH: Features glycine in place of citrulline, providing distinct stability and release characteristics .
This compound stands out due to its optimal balance of stability and enzymatic cleavability, making it a preferred choice for many ADC applications .
Properties
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O7/c1-13(2)18(19(30)24-14(20(31)32)7-6-11-23-21(22)33)25-15(27)8-4-3-5-12-26-16(28)9-10-17(26)29/h9-10,13-14,18H,3-8,11-12H2,1-2H3,(H,24,30)(H,25,27)(H,31,32)(H3,22,23,33)/t14-,18+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNPFVBGHOJJLL-KBXCAEBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCCCCN1C(=O)C=CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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